Ambroxol hydrochloride

Descripción

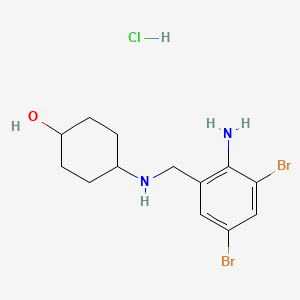

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVKOSLOVOTXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Br2ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045442, DTXSID60936098 | |

| Record name | Ambroxolhydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9 | |

| Record name | Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambroxol Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023828924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol hydrochloride, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384955661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ambroxolhydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBROXOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC995ZMV90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMBROXOL HYDROCHLORIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3593UZ7HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Ambroxol Hydrochloride as a Chemical Chaperone for Glucocerebrosidase (GCase): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder resulting from mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase). These mutations often lead to a misfolded, unstable GCase enzyme that is prematurely degraded, causing a deficiency in its activity and the subsequent accumulation of its substrate, glucosylceramide, within lysosomes. This accumulation drives the pathophysiology of the disease. Ambroxol (B1667023) hydrochloride (ABX), a long-established mucolytic agent, has been repurposed as a pharmacological chaperone therapy (PCT) for Gaucher disease and other GBA1-related neurodegenerative conditions like Parkinson's disease. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and methodologies related to Ambroxol's function as a GCase chaperone.

Pharmacological chaperones are small molecules that selectively bind to and stabilize misfolded proteins, facilitating their correct folding and transport to their designated cellular compartment. Ambroxol functions as such a chaperone for GCase, binding to the mutant enzyme in the neutral pH environment of the endoplasmic reticulum (ER), thereby preventing its recognition by the ER-associated degradation (ERAD) machinery.[1][2] This stabilization allows the Ambroxol-GCase complex to traffic to the lysosome. Within the acidic milieu of the lysosome, Ambroxol's binding affinity for GCase is significantly reduced, leading to its dissociation.[1] The now-localized and correctly folded GCase can then catabolize the accumulated glucosylceramide. This pH-dependent binding is a critical feature of its efficacy as a chaperone.[1]

Mechanism of Action of Ambroxol as a GCase Chaperone

The primary mechanism by which Ambroxol exerts its therapeutic effect in Gaucher disease is through its action as a pharmacological chaperone for the GCase enzyme.

-

Binding and Stabilization in the Endoplasmic Reticulum: GCase is synthesized in the ER, where it undergoes folding and post-translational modifications.[3] Many disease-causing mutations in the GBA1 gene result in a conformationally unstable GCase protein.[4] This misfolded enzyme is identified by the ER quality control system and targeted for degradation via the ERAD pathway, never reaching the lysosome to perform its function.[1] Ambroxol hydrochloride intervenes at this critical step. It binds to the misfolded GCase enzyme within the neutral pH (~7.4) of the ER.[2][5] Modeling studies suggest that Ambroxol interacts with both active and non-active site residues of the GCase enzyme, stabilizing its three-dimensional structure.[5][6]

-

Trafficking to the Lysosome: By stabilizing the mutant GCase, Ambroxol "rescues" it from degradation. This allows the GCase-Ambroxol complex to be correctly trafficked through the Golgi apparatus and subsequently delivered to the lysosome.[7]

-

pH-Dependent Dissociation: The lysosome maintains a highly acidic environment (pH ~4.5-5.0). Ambroxol's binding to GCase is pH-sensitive; its affinity is significantly lower at the acidic pH of the lysosome compared to the neutral pH of the ER.[1] This crucial property allows Ambroxol to dissociate from the GCase enzyme upon arrival in the lysosome.[5][8]

-

Restoration of Enzymatic Activity: Once Ambroxol is released, the properly folded and localized GCase enzyme is free to hydrolyze the accumulated glucosylceramide and glucosylsphingosine, thereby addressing the primary metabolic defect in Gaucher disease.[1][5]

Beyond its primary chaperone activity, other mechanisms may contribute to Ambroxol's beneficial effects. These include the potential to upregulate GCase expression through the activation of transcription factors like TFEB and Nrf2, and enhancing autophagic processes to clear protein aggregates.[5][8][9]

Visualizing the Mechanism and Experimental Workflow

Ambroxol's Chaperone Mechanism for GCase

Caption: Ambroxol binds and stabilizes mutant GCase in the ER, enabling its transport to the lysosome.

Experimental Workflow for Assessing Ambroxol Efficacy

Caption: Workflow for evaluating Ambroxol's chaperone activity in patient-derived cell lines.

Quantitative Data Summary

The efficacy of Ambroxol as a GCase chaperone has been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Efficacy of Ambroxol on GCase Activity in Patient-Derived Cells

| GCase Genotype | Cell Type | Ambroxol Conc. (µM) | Incubation Time | Observed Increase in GCase Activity | Reference(s) |

| N370S/N370S | Fibroblasts | 5 - 60 | 20 hours | Optimal enhancement without toxicity | [6] |

| N370S/N370S | Fibroblasts | 100 | 20 hours | ~1.5-fold increase | [1] |

| N370S/V394L | Fibroblasts | 100 | 20 hours | ~1.4-fold increase | [1] |

| F213I/L444P | Fibroblasts | Not specified | Not specified | Increased activity reported | [1] |

| L444P/L444P | Fibroblasts | 100 | 5 days | Varied response, some lines unresponsive | [10] |

| R120W/L444P | Fibroblasts | 100 | 20 hours | ~1.2-fold increase | [1] |

| P415R/L444P | Fibroblasts | 100 | 20 hours | ~1.25-fold increase | [1] |

| GD Patients (various) | Macrophages | 100 | 4 days | ~3.3-fold increase | [11] |

| GBA-PD Patients | Macrophages | 100 | 4 days | ~3.5-fold increase | [11] |

Table 2: Summary of In Vivo and Clinical Studies on Ambroxol

| Study Population | Ambroxol Dosage | Duration | Key Findings | Reference(s) |

| Neuronopathic GD (n=5) | High-dose oral (up to 27 mg/kg/day) | >2 years | Good safety profile; significant increase in lymphocyte GCase activity; decreased CSF glucosylsphingosine. | [12] |

| Type 1 GD (n=12, untreated) | 150 mg/day | 6 months | Well-tolerated; one patient showed significant hematological and organ volume improvements. | [5][13] |

| Parkinson's Disease (with/without GBA1 mutation, n=17) | 1.26 g/day | 186 days | Safe and well-tolerated; crossed the blood-brain barrier; increased CSF GCase protein levels by 35%. | [3][14] |

| Cynomolgus Monkeys (nonhuman primate) | 100 mg/day | 28 days | Increased GCase activity in midbrain (16%), cortex (20%), and striatum (24%). | [15] |

Detailed Experimental Protocols

Protocol: Fluorometric GCase Activity Assay in Cell Lysates

This protocol describes the measurement of GCase activity in total cell lysates using the artificial fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

5.1.1 Materials and Reagents

-

Patient-derived cells (e.g., fibroblasts)

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer: 1% (v/v) Triton X-100 or RIPA buffer

-

BCA Protein Assay Kit

-

McIlvaine's Citrate-Phosphate Buffer (pH 5.4)[16]

-

4-MUG Substrate (Sigma-Aldrich, M3633): 10 mM stock in dH₂O (heat to dissolve)[16]

-

Sodium Taurocholate (NaT): 80 mg/mL in dH₂O (prepare fresh)[16]

-

Stopping Buffer: 0.25 M Glycine-NaOH, pH 10.4[16]

-

4-methylumbelliferone (4-MU) standard (Sigma-Aldrich, M1381)[16]

-

96-well black, clear-bottom microplates

-

Fluorometric plate reader (Excitation: 360 nm, Emission: 445 nm)

5.1.2 Procedure

-

Cell Lysis:

-

Wash cultured cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (total cell lysate) and store it at -80°C.

-

-

Protein Quantification:

-

Determine the total protein concentration of each cell lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture in McIlvaine's Buffer (pH 5.4) containing 10 mM 4-MUG and 80 mg/mL Sodium Taurocholate.

-

In a 96-well plate, add 20-50 µg of total protein from each cell lysate sample. Adjust the volume with Lysis Buffer to be equal across all wells.

-

To start the reaction, add the reaction mixture to each well. The final volume is typically 100 µL.

-

Include a "substrate blank" well containing only the reaction mixture and Lysis Buffer.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Stopping the Reaction:

-

Stop the reaction by adding 100-200 µL of Stopping Buffer to each well.[16]

-

-

Fluorescence Measurement:

-

Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~445 nm.

-

-

Data Analysis:

-

Prepare a standard curve using the 4-MU standard.

-

Subtract the fluorescence reading of the substrate blank from all sample readings.

-

Calculate the amount of 4-MU produced (in nmol) using the standard curve.

-

Express GCase activity as nmol of 4-MU produced per hour per milligram of total protein (nmol/hr/mg).

-

Protocol: Cell-Based Assay for Ambroxol Chaperone Activity

This protocol details the treatment of patient-derived fibroblasts with Ambroxol to assess its effect on GCase activity.

5.2.1 Materials and Reagents

-

Patient-derived fibroblasts

-

Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

-

This compound (stock solution in DMSO or water)

-

Vehicle control (e.g., DMSO)

-

Reagents for GCase Activity Assay (as described in Protocol 5.1)

5.2.2 Procedure

-

Cell Seeding:

-

Seed patient-derived fibroblasts in 6-well plates or T-25 flasks at a density that allows them to reach ~70-80% confluency at the time of harvesting.

-

Allow cells to adhere and grow for 24 hours.

-

-

Ambroxol Treatment:

-

Prepare working solutions of Ambroxol in a complete culture medium at various concentrations (e.g., 10 µM, 50 µM, 100 µM).

-

Prepare a vehicle control medium containing the same final concentration of DMSO as the highest Ambroxol concentration.

-

Aspirate the old medium from the cells and replace it with the Ambroxol-containing medium or vehicle control medium.

-

-

Incubation:

-

Cell Harvesting and Analysis:

-

After the incubation period, wash the cells with PBS.

-

Harvest the cells by trypsinization or scraping.

-

Lyse the cells as described in Protocol 5.1.1.

-

Measure the GCase activity in the cell lysates as described in Protocol 5.1.

-

-

Data Analysis:

-

Normalize the GCase activity of each treated sample to its total protein concentration.

-

Express the results as a fold increase or percentage change in GCase activity compared to the vehicle-treated control cells.

-

A dose-response curve can be generated to determine the optimal effective concentration of Ambroxol.[6]

-

Conclusion and Future Perspectives

This compound represents a promising oral, brain-penetrant pharmacological chaperone therapy for Gaucher disease and GBA-associated Parkinson's disease. Its well-understood, pH-dependent mechanism of action allows it to specifically target misfolded GCase in the ER and facilitate its delivery to lysosomes, where it is needed. The quantitative data from both preclinical cell models and clinical studies support its ability to increase GCase protein levels and enzymatic activity.[1][12][14]

However, a notable variability in patient response has been observed, which appears to be dependent on the specific GBA1 mutation and possibly other genetic or cellular factors.[5][10] Therefore, personalized screening using patient-derived cells may be crucial to predict therapeutic efficacy.[10][17] Future research should focus on larger, placebo-controlled clinical trials to definitively establish its clinical efficacy and safety, particularly at the high doses required for chaperone activity.[13][18] Elucidating the full spectrum of Ambroxol's molecular mechanisms and understanding the basis of response variability will be key to optimizing its use as a targeted therapy for lysosomal storage and neurodegenerative diseases.

References

- 1. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cureparkinsons.org.uk [cureparkinsons.org.uk]

- 4. gaucherdiseasenews.com [gaucherdiseasenews.com]

- 5. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]

- 6. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Individualized screening for chaperone activity in Gaucher disease using multiple patient derived primary cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ambroxol chaperone therapy for neuronopathic Gaucher disease: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. protocols.io [protocols.io]

- 17. Individualized screening for chaperone activity in Gaucher disease using multiple patient derived primary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. gaucherdisease.org [gaucherdisease.org]

The Chaperone Effect: A Technical Guide to Ambroxol Hydrochloride's Enhancement of Glucocerebrosidase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), lead to a deficiency in enzyme activity. This deficiency is the primary cause of Gaucher disease, the most common lysosomal storage disorder, and is a significant genetic risk factor for Parkinson's disease. The resulting accumulation of glucosylceramide and other substrates triggers a cascade of cellular dysfunction. Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, has emerged as a promising pharmacological chaperone for mutant GCase. This technical guide provides an in-depth analysis of ambroxol's effect on GCase activity, detailing the underlying molecular mechanisms, experimental validation, and quantitative outcomes from key preclinical and clinical studies.

Mechanism of Action: A pH-Dependent Chaperone

Ambroxol's primary mechanism of action in this context is as a pharmacological chaperone. In the neutral pH environment of the endoplasmic reticulum (ER), ambroxol binds to misfolded GCase, stabilizing its conformation. This stabilization facilitates the proper folding of the enzyme, allowing it to pass the ER's quality control system and traffic to the lysosome. Upon arrival in the acidic environment of the lysosome, ambroxol's binding affinity for GCase decreases, leading to its dissociation. The correctly folded and now active GCase can then hydrolyze its substrate, glucosylceramide.[1]

Beyond its chaperone activity, evidence suggests that ambroxol may also upregulate the Coordinated Lysosomal Expression and Regulation (CLEAR) network by activating the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[2][3] This dual action not only enhances the activity of existing GCase but also promotes the cellular machinery responsible for lysosomal function.

Quantitative Effects of Ambroxol on GCase Activity

The efficacy of ambroxol in enhancing GCase activity has been quantified across a range of models, from patient-derived cell lines to clinical trials. The following tables summarize these findings.

Table 1: In Vitro Studies in Patient-Derived Cells

| Cell Type | GBA1 Mutation(s) | Ambroxol Concentration | Fold Increase in GCase Activity | Reference(s) |

| Gaucher Disease Fibroblasts | N370S, F213I | 5-60 µM | 2-4 fold | [1] |

| Gaucher Disease Lymphoblasts | N370S/N370S | 30 µM | ~2 fold | [1] |

| Gaucher Disease Macrophages | Various | Not specified | 3.3 fold | [4][5] |

| Parkinson's Disease Macrophages (with GBA mutations) | Various | Not specified | 3.5 fold | [4][5] |

| Gaucher Disease Fibroblasts | Various | Indicated concentrations | Relative increase | [6] |

Table 2: In Vivo and Clinical Studies

| Study Population | Condition | Ambroxol Dosage | Percent Increase in GCase Activity/Levels | Reference(s) |

| L444P/+ Transgenic Mice | Gaucher Disease Model | 4 mM in drinking water | Significant increase in various brain regions | [7] |

| Parkinson's Disease Patients | Parkinson's Disease | 1.26 g/day | 35% increase in cerebrospinal fluid GCase levels | [8] |

| GBA-PD Patients | Parkinson's Disease with GBA mutations | 1.2 g/day | Target engagement confirmed by increased GCase activity | [9] |

Experimental Protocols

Measurement of Glucocerebrosidase Activity using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

This fluorometric assay is a standard method for quantifying GCase activity in cell lysates.

Materials:

-

Cell Lysis Buffer: 1% Triton X-100 in phosphate-buffered saline (PBS)

-

Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

-

Assay Buffer: 0.2 M phosphate-citrate buffer, pH 5.4

-

GCase Inhibitor (for specificity control): Conduritol B epoxide (CBE)

-

Stopping Solution: 0.25 M glycine (B1666218) buffer, pH 10.4

-

96-well black, flat-bottom plates

-

Fluorometric plate reader (Excitation: ~360 nm, Emission: ~448 nm)

Procedure:

-

Cell Lysis:

-

Wash cultured cells (e.g., fibroblasts, macrophages) with ice-cold PBS.

-

Lyse the cells by adding cell lysis buffer and incubating on ice.

-

Homogenize the lysate using a Dounce homogenizer or by sonication.[10]

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.[10][11]

-

Determine the total protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

Prepare a master mix containing the assay buffer and 4-MUG substrate (final concentration typically 5-6 mM).[10][12]

-

In a 96-well plate, add a standardized amount of protein from the cell lysate to each well.

-

For inhibitor control wells, pre-incubate the lysate with CBE.

-

Initiate the reaction by adding the 4-MUG master mix to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[13]

-

-

Measurement:

-

Stop the reaction by adding the stopping solution. The alkaline pH of this buffer enhances the fluorescence of the product, 4-methylumbelliferone (B1674119).[13]

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Create a standard curve using known concentrations of 4-methylumbelliferone to quantify the amount of product generated.

-

Calculate GCase activity, typically expressed as nmol of substrate hydrolyzed per hour per mg of protein.

-

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Ambroxol's Chaperone and Regulatory Activity

Caption: Ambroxol's dual mechanism of action.

Experimental Workflow for GCase Activity Assay

Caption: Workflow for GCase activity measurement.

Conclusion

Ambroxol hydrochloride demonstrates significant potential as a therapeutic agent for Gaucher disease and Parkinson's disease by effectively increasing GCase activity. Its well-characterized chaperone function, coupled with its potential to enhance lysosomal biogenesis, provides a multi-faceted approach to addressing the underlying cellular pathology of these disorders. The quantitative data from a range of studies consistently support its efficacy. The standardized experimental protocols outlined in this guide provide a framework for the continued investigation and validation of ambroxol and other potential pharmacological chaperones. Further research, particularly large-scale, placebo-controlled clinical trials, is warranted to fully elucidate the clinical benefits of ambroxol in these patient populations.

References

- 1. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]

- 8. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]

- 9. clinicaltrial.be [clinicaltrial.be]

- 10. In vitro GCase activity assay (total cell lysate) [protocols.io]

- 11. In vitro GCase activity assay (total cell lysate) [protocols.io]

- 12. frontiersin.org [frontiersin.org]

- 13. protocols.io [protocols.io]

An In-depth Technical Guide to the Neuroprotective Properties of Ambroxol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol (B1667023) hydrochloride is a well-established mucolytic agent, widely utilized since the 1970s for the treatment of respiratory diseases.[1] Its favorable safety profile and over-the-counter availability in many parts of the world have made it a household name.[1] However, a growing body of preclinical and clinical research has illuminated a new and compelling role for this drug: neuroprotection. This guide provides a comprehensive technical overview of the mechanisms, experimental evidence, and methodologies related to the neuroprotective effects of Ambroxol, with a focus on its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease (PD) and dementia with Lewy bodies (DLB).

Recent discoveries have highlighted Ambroxol's ability to cross the blood-brain barrier and accumulate in the brain at therapeutic concentrations.[1] This has paved the way for investigating its effects on central nervous system pathologies. The primary mechanism underlying its neuroprotective properties is its function as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase).[2][3] Mutations in the GBA1 gene, which encodes GCase, are the most significant genetic risk factor for Parkinson's disease.[4][5][6] Ambroxol has been shown to enhance the activity of both wild-type and mutant GCase, leading to a cascade of beneficial downstream effects.[2][7]

This document will delve into the multifaceted neuroprotective actions of Ambroxol, including its influence on lysosomal function, α-synuclein and tau protein aggregation, neuroinflammation, and oxidative stress. We will present quantitative data from key studies in a structured format, provide detailed experimental protocols, and visualize the complex biological pathways involved.

Mechanisms of Neuroprotection

Ambroxol's neuroprotective effects are not attributed to a single mode of action but rather a combination of interconnected mechanisms that address several pathological hallmarks of neurodegenerative diseases.

Chaperone Activity and Enhancement of Glucocerebrosidase (GCase)

The most well-documented neuroprotective mechanism of Ambroxol is its role as a pharmacological chaperone for GCase.[2][3] In the endoplasmic reticulum (ER), Ambroxol binds to GCase, promoting its correct folding and preventing its degradation through the ER-associated degradation (ERAD) pathway.[2] This chaperone activity facilitates the trafficking of GCase from the ER to the lysosomes, increasing the lysosomal fraction and enzymatic activity of the enzyme.[2][3] By enhancing GCase activity, Ambroxol helps restore the proper lysosomal function of hydrolyzing glucosylceramide into glucose and ceramide.[1] This is crucial, as dysfunctional GCase is a key factor in the pathogenesis of both Gaucher disease and GBA1-associated Parkinson's disease.[3][7]

Reduction of Pathological Protein Aggregates

A direct consequence of enhanced GCase activity and improved lysosomal function is the increased clearance of pathological protein aggregates, a hallmark of many neurodegenerative diseases.

-

α-Synuclein: Ambroxol has been shown to reduce the accumulation of α-synuclein.[4] This is thought to occur through the enhancement of autophagy, the cellular process for clearing damaged organelles and misfolded proteins.[8][9] Furthermore, studies suggest that Ambroxol can directly interact with α-synuclein, displacing it from lipid membranes and inhibiting the initial steps of its aggregation.[10][11]

-

Tau Protein: In cholinergic neuron models with GBA1 mutations, Ambroxol treatment has been found to significantly decrease levels of tau protein, another key player in neurodegeneration, particularly in Alzheimer's disease.[4]

Anti-Inflammatory Effects

Neuroinflammation is a critical component of the pathology of neurodegenerative diseases. Ambroxol exhibits significant anti-inflammatory properties. It has been shown to reduce the activation of M1-like pro-inflammatory microglia and suppress the release of inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1][12] This anti-inflammatory action is partly mediated by the suppression of ER stress and the inhibition of the Toll-like receptor 4 (TLR4) and c-Jun N-terminal kinase (JNK) signaling pathways.[12][13]

Antioxidant Properties

Oxidative stress is another major contributor to neuronal damage. Ambroxol has demonstrated antioxidant activity both in vitro and in vivo.[1] It can scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant systems, including the Nrf-2 and HO-1 pathways.[12] By mitigating oxidative damage, Ambroxol helps protect neurons from apoptosis and other forms of cell death.[6][14]

Quantitative Data from Key Studies

The following tables summarize quantitative findings from significant preclinical and clinical studies on Ambroxol's neuroprotective effects.

Table 1: Effects of Ambroxol on GCase Activity and Protein Levels

| Cell/Animal Model | Ambroxol Concentration/Dose | Duration of Treatment | Fold Increase in GCase Activity | Reference |

| Gaucher Disease Patient Fibroblasts | 10-100 µM | 4 days | 1.15 - 1.50 | [2] |

| GBA1 Mutant (N370S/WT) Cholinergic Neurons | Not Specified | 6 days | 1.55 | [4] |

| Macrophages from Gaucher Disease Patients | Not Specified | 4 days | 3.3 | [7] |

| Macrophages from GBA-PD Patients | Not Specified | 4 days | 3.5 | [7] |

| Parkinson's Disease Dementia Patients | 1050 mg/day | 26 weeks | ~1.46 | [15] |

Table 2: Effects of Ambroxol on Pathological Proteins and Cell Viability

| Cell Model | Pathological Insult | Ambroxol Concentration | Outcome Measure | % Change | Reference |

| GBA1 Mutant (N370S/WT) Cholinergic Neurons | --- | Not Specified | Tau Protein Levels | -56% | [4] |

| HT-22 Hippocampal Neurons | α-Synuclein + Amyloid-β | 20 µM | Cell Viability | +41% | [8] |

Table 3: Effects of Ambroxol on Inflammatory Markers

| Animal Model | Insult | Ambroxol Dose | Outcome Measure | % Change | Reference |

| Mouse | Lipopolysaccharide (LPS) | Not Specified | TNF-α Levels | Significant Decrease | [12] |

| Mouse | Lipopolysaccharide (LPS) | Not Specified | IL-1β Levels | Significant Decrease | [12] |

| Mouse | Intracerebral Hemorrhage | 35-70 mg/kg | Proinflammatory Cytokines | Significant Decrease | [13] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of Ambroxol's neuroprotective properties.

Cell Culture and Treatment

-

Primary Skin Fibroblasts: Fibroblasts derived from patients with Gaucher disease and healthy controls are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. For experiments, cells are incubated with varying concentrations of Ambroxol hydrochloride (e.g., 10-100 µM) for a specified duration, typically 4 to 6 days.[16]

-

Neuronal Cell Lines (e.g., HT-22, SH-SY5Y): Cells are maintained in appropriate media (e.g., DMEM for HT-22) with 10% FBS and antibiotics. To model neurodegenerative conditions, cells can be exposed to toxins such as α-synuclein oligomers, amyloid-β peptides, or LPS. Ambroxol is then co-administered or used as a pre-treatment at various concentrations (e.g., 1-20 µM).[8]

GCase Activity Assay

-

Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing a non-ionic detergent (e.g., Triton X-100 or sodium taurocholate) to release lysosomal contents.

-

Substrate Incubation: The cell lysate is incubated with a fluorogenic GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), at an acidic pH (typically 4.5-5.2) to mimic the lysosomal environment.

-

Fluorescence Measurement: The reaction is stopped by adding a high pH buffer (e.g., glycine-NaOH). The fluorescence of the released 4-methylumbelliferone (B1674119) is measured using a fluorometer (excitation ~365 nm, emission ~445 nm).

-

Normalization: GCase activity is normalized to the total protein concentration in the lysate, determined by a standard protein assay (e.g., BCA or Bradford assay).

Western Blotting for Protein Analysis

-

Protein Extraction: Cells or brain tissue are homogenized in RIPA buffer with protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against target proteins (e.g., α-synuclein, tau, p-JNK, GCase, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Animal Studies

-

Models: Mouse models of Parkinson's disease (e.g., MPTP-induced) or neuroinflammation (e.g., LPS-induced) are commonly used.[12]

-

Administration: Ambroxol can be administered via oral gavage, intraperitoneal injection, or in drinking water at various doses (e.g., 35-70 mg/kg).[13]

-

Behavioral Tests: Cognitive and motor functions are assessed using tests such as the Morris water maze, Y-maze, and rotarod test.

-

Histology and Immunohistochemistry: After the study period, brains are collected, sectioned, and stained (e.g., with Iba-1 for microglia, GFAP for astrocytes, or antibodies for specific proteins) to assess neuronal survival, inflammation, and protein pathology.

Clinical Trials Overview

The promising preclinical data has led to several clinical trials investigating Ambroxol in patients with Parkinson's disease and Parkinson's disease dementia.[17][18][19]

-

Phase II Trials: Studies in the UK and Ontario have demonstrated that Ambroxol is safe and well-tolerated in this patient population.[18] These trials also confirmed target engagement by showing increased GCase activity in participants.[15][18]

-

Phase III Trial (ASPro-PD): A large-scale, world-first Phase III trial is currently underway in the UK to determine if Ambroxol can slow the progression of Parkinson's disease.[17][20] This trial involves 330 participants who will receive either Ambroxol or a placebo for two years.[20]

Conclusion and Future Directions

This compound has emerged as a promising repurposed drug with significant neuroprotective potential. Its multifaceted mechanism of action, which includes enhancing GCase activity, promoting the clearance of pathological protein aggregates, and exerting anti-inflammatory and antioxidant effects, makes it an attractive candidate for treating complex neurodegenerative diseases. The ability of Ambroxol to cross the blood-brain barrier and its established safety profile further strengthen its therapeutic potential.

Ongoing Phase III clinical trials will be crucial in determining the efficacy of Ambroxol in slowing disease progression in Parkinson's disease.[20] Future research should continue to explore the full spectrum of its neuroprotective mechanisms, including its effects on other neurodegenerative conditions like Alzheimer's disease and amyotrophic lateral sclerosis.[21] Furthermore, identifying biomarkers to predict which patient populations are most likely to respond to Ambroxol therapy will be a critical step toward personalized medicine in the field of neurodegeneration. The journey of Ambroxol from a simple cough medicine to a potential disease-modifying agent for neurodegenerative disorders exemplifies the power of drug repurposing in modern medicine.

References

- 1. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cris.tau.ac.il [cris.tau.ac.il]

- 4. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells. - UCL Discovery [discovery.ucl.ac.uk]

- 6. academic.oup.com [academic.oup.com]

- 7. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Protective Effects of Ambroxol on Aβ and α-Synuclein-Induced Neurotoxicity Through Glucocerebrosidase Activation in HT-22 Hippocampal Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Frontiers | Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ambroxol as a Treatment for Parkinson Disease Dementia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ISRCTN [isrctn.com]

- 18. parkinson.ca [parkinson.ca]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. Phase 3 trial of ambroxol is underway | Parkinson's UK [parkinsons.org.uk]

- 21. wjpls.org [wjpls.org]

Ambroxol Hydrochloride's Impact on Alpha-Synuclein Clearance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's Disease (PD).[1] Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is strongly linked to the aggregation of alpha-synuclein (B15492655) (α-synuclein), a pathological hallmark of PD.[2][3] Ambroxol hydrochloride (Ambroxol), a widely used mucolytic agent, has been identified as a pharmacological chaperone that can enhance GCase activity.[4][5][6] This technical guide provides an in-depth analysis of Ambroxol's mechanism of action, summarizing key preclinical and clinical data on its ability to increase GCase function and promote the clearance of pathological α-synuclein. Detailed experimental methodologies and visualized pathways are presented to support ongoing research and development efforts.

Mechanism of Action: A Chaperone-Mediated Lysosomal Enhancement

Ambroxol's primary mechanism involves acting as a pharmacological chaperone for the GCase enzyme.[4][5] GCase is synthesized in the endoplasmic reticulum (ER), where it must fold correctly before being trafficked to the lysosome.[4][6] Many GBA1 mutations result in misfolded GCase protein, which is retained in the ER and targeted for degradation via the ER-associated degradation (ERAD) pathway.[4][5][6]

Ambroxol binds to the misfolded GCase enzyme, stabilizing its conformation and allowing it to escape ERAD.[4][5] This facilitates its proper trafficking through the Golgi apparatus to the lysosome, thereby increasing the quantity and enzymatic activity of GCase at its site of action.[4][5][6] Enhanced GCase activity improves overall lysosomal function, which is critical for cellular waste disposal, including the breakdown of aggregated α-synuclein through the autophagy-lysosome pathway.[2][7][8] Additionally, some studies suggest Ambroxol may directly interfere with the aggregation of α-synuclein at the lipid membrane, inhibiting the formation of early oligomers.[9][10]

References

- 1. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - Chemical Science (RSC Publishing) [pubs.rsc.org]

Discovery of Ambroxol hydrochloride's function in autophagy pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, has garnered significant scientific interest for its potential therapeutic applications in neurodegenerative diseases, particularly those linked to lysosomal dysfunction. This technical guide delves into the core mechanisms by which Ambroxol influences autophagy pathways. Emerging evidence points to Ambroxol's function as a pharmacological chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase), leading to a cascade of cellular events that modulate autophagy and lysosomal biogenesis. This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and the intricate signaling pathways involved, offering a valuable resource for researchers and professionals in drug development.

Core Mechanism of Action: A Dual Role in Lysosomal Health

Ambroxol's primary mechanism in the context of autophagy revolves around its ability to act as a molecular chaperone for β-glucocerebrosidase (GCase), an enzyme encoded by the GBA1 gene. Mutations in GBA1 are a significant genetic risk factor for Parkinson's disease and Gaucher disease, leading to reduced GCase activity and lysosomal dysfunction.[1][2] Ambroxol has been shown to increase the activity and protein levels of both wild-type and mutant GCase.[1][2][3]

Beyond its chaperone activity, Ambroxol influences the master regulator of lysosomal biogenesis and autophagy, Transcription Factor EB (TFEB).[2][4][5] Studies have demonstrated that Ambroxol treatment leads to the nuclear translocation of TFEB, which in turn upregulates the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network.[1][5] This network comprises genes essential for lysosomal function and autophagy.[5]

However, the direct impact of Ambroxol on the autophagic flux—the complete process of autophagy from initiation to lysosomal degradation—appears to be complex and potentially cell-type dependent. Some studies report that while Ambroxol increases the levels of the autophagosome marker LC3-II, it may block the fusion of autophagosomes with lysosomes, thereby inhibiting the final stages of autophagy.[2][4] Conversely, other research suggests that Ambroxol enhances the macroautophagy pathway.[6] This discrepancy highlights the need for further investigation to fully elucidate the nuanced effects of Ambroxol on autophagic dynamics in different pathological contexts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of Ambroxol hydrochloride.

Table 1: Effect of Ambroxol on β-Glucocerebrosidase (GCase) Activity and Protein Levels

| Cell Type | Ambroxol Concentration | Change in GCase Activity | Change in GCase Protein Level | Reference |

| Control Fibroblasts | Not Specified | Significant Increase | 30% Median Increase | [1] |

| Gaucher Disease Fibroblasts | Not Specified | Significant Increase | 100% Median Increase | [1] |

| Parkinson's Disease with GBA Mutations Fibroblasts | Not Specified | Significant Increase | 50% Median Increase | [1] |

| Mouse Cortical Neurons | 10 µM and 30 µM | Increased | Increased | [2] |

| Wild-Type Mouse Brain | 4mM | Significant Increase | Not Specified | [3] |

Table 2: Effect of Ambroxol on Autophagy Markers and Regulators

| Cell Type/Model | Ambroxol Concentration | Effect on LC3-II | Effect on p62/SQSTM1 | Effect on TFEB | Reference |

| Mouse Cortical Neurons | 10 µM and 30 µM | Increased | Tendency to Increase | Increased Nuclear Translocation | [2][4] |

| Multiple Myeloma Cells | 200 µM and 400 µM | Increased | Increased | Not Specified | [7] |

| Control Fibroblasts | Not Specified | Not Specified | Not Specified | Upregulation of TFEB Transcript Levels | [5] |

| Wild-Type Mice | Not Specified | No significant difference | No significant difference | No change in protein levels | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the function of Ambroxol in autophagy pathways.

Measurement of β-Glucocerebrosidase (GCase) Activity

Objective: To quantify the enzymatic activity of GCase in cell lysates following Ambroxol treatment.

Procedure:

-

Cell Culture and Treatment: Culture fibroblasts or neurons in appropriate media. Treat cells with desired concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in citrate/phosphate buffer, pH 5.4).

-

Enzyme Assay:

-

Incubate cell lysates with the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) at 37°C.

-

Stop the reaction by adding a high pH buffer (e.g., glycine-NaOH buffer).

-

Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer (excitation ~365 nm, emission ~445 nm).

-

-

Data Analysis: Normalize the GCase activity to the total protein concentration in the lysate, determined by a standard protein assay (e.g., BCA assay).

Western Blot Analysis of Autophagy Markers (LC3 and p62)

Objective: To assess the levels of the autophagosome-associated protein LC3-II and the autophagy substrate p62/SQSTM1.

Procedure:

-

Cell Culture and Treatment: Treat cells with Ambroxol as described above. For autophagy flux analysis, include control groups treated with an autophagy inhibitor like Bafilomycin A1 (BafA1) for the final few hours of the experiment.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

SDS-PAGE and Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against LC3 and p62. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I or the level of LC3-II normalized to a loading control is typically calculated.

TFEB Nuclear Translocation Assay

Objective: To determine the subcellular localization of TFEB as an indicator of its activation.

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with Ambroxol.

-

Immunofluorescence:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent like Triton X-100.

-

Block with a suitable blocking buffer (e.g., BSA in PBS).

-

Incubate with a primary antibody against TFEB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in multiple cells to determine the extent of nuclear translocation.

Alternative Method (Cell Fractionation):

-

Cell Lysis and Fractionation: Lyse cells and separate the nuclear and cytoplasmic fractions using a commercial kit or standard biochemical protocols.

-

Western Blotting: Perform Western blot analysis on both fractions using antibodies against TFEB. Use markers for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions to confirm the purity of the fractions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by Ambroxol and a typical experimental workflow for studying its effects on autophagy.

Caption: Ambroxol's dual mechanism of action.

Caption: Experimental workflow for investigating Ambroxol's effects.

Conclusion and Future Directions

This compound presents a compelling case as a modulator of lysosomal function and autophagy, with significant therapeutic potential. Its ability to enhance GCase activity and promote lysosomal biogenesis via TFEB activation is well-supported by current research. However, the precise consequences of these actions on the overall autophagic flux require further clarification. Future research should focus on dissecting the cell-type-specific effects of Ambroxol on autophagy and exploring its long-term impact on cellular homeostasis in various disease models. A deeper understanding of these mechanisms will be crucial for the successful clinical translation of Ambroxol for the treatment of neurodegenerative and other lysosomal storage diseases.

References

- 1. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. STUDY OF THE POTENTIAL NEUROPROTECTIVE EFFECT OF AMBROXOL DRUG IN AUTOPHAGY MECHANISMS IN AN IN VITRO MODEL OF PARKINSON'S DISEASE [boa.unimib.it]

- 7. ashpublications.org [ashpublications.org]

Ambroxol Hydrochloride: A Pharmacological Chaperone for Gaucher Disease Cellular Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gaucher disease (GD) is a lysosomal storage disorder characterized by the deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide. Ambroxol (B1667023) hydrochloride, a commonly used mucolytic agent, has emerged as a promising pharmacological chaperone for GD. This technical guide provides a comprehensive overview of the potential of ambroxol hydrochloride in cellular models of Gaucher disease, focusing on its mechanism of action, quantitative effects on GCase activity and relevant biomarkers, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance therapeutic strategies for Gaucher disease.

Introduction to this compound in Gaucher Disease

Gaucher disease is caused by mutations in the GBA1 gene, which result in a misfolded and unstable GCase enzyme that is prematurely degraded by the endoplasmic reticulum-associated degradation (ERAD) pathway.[1] This leads to insufficient GCase activity within the lysosome and the pathological accumulation of glucosylceramide. This compound has been identified as a pharmacological chaperone that can bind to and stabilize the misfolded GCase enzyme, facilitating its proper trafficking from the endoplasmic reticulum to the lysosome.[2] This chaperone activity is pH-dependent, with ambroxol binding to GCase in the neutral pH of the ER and releasing it in the acidic environment of the lysosome, thereby allowing the restored enzyme to catabolize its substrate.[2]

Quantitative Efficacy of this compound in Cellular Models

Numerous studies have demonstrated the positive effects of this compound on GCase activity and related biomarkers in various cellular models of Gaucher disease. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on GCase Activity

| Cell Type | GBA1 Mutation(s) | Ambroxol Concentration | Treatment Duration | Fold Increase in GCase Activity | Reference(s) |

| Patient-derived Macrophages | Various GD mutations | Not specified | 4 days | 3.3-fold | [3][4] |

| Patient-derived Fibroblasts | N370S/N370S, F213I/L444P | 10-60 µM | 5 days | ~1.5 to 2.5-fold | [5] |

| Patient-derived Fibroblasts | N370S, F213I, N188S/G193W, R120W | Not specified | Not specified | Significant increase | [6] |

Table 2: Effect of this compound on Substrate and Biomarker Levels

| Cell Type / Patient Cohort | Analyte | Ambroxol Treatment | Percent Reduction | Reference(s) |

| Patient-derived Macrophages (GD) | Hexosylsphingosine (HexSph) | Not specified, 4 days | 2.1-fold reduction | [3][4] |

| Gaucher Disease Patients | Chitotriosidase Activity | Long-term oral | 43.1% | [7] |

| Gaucher Disease Patients | Glucosylsphingosine | Long-term oral | 34.1% | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in Gaucher disease cellular models.

Cell Culture and Ambroxol Treatment

Patient-derived skin fibroblasts or peripheral blood mononuclear cells (PBMCs) are commonly used cellular models.

-

Fibroblast Culture: Fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 incubator.

-

Macrophage Differentiation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Monocytes are then differentiated into macrophages by culturing in RPMI-1640 medium supplemented with 10% FBS and macrophage colony-stimulating factor (M-CSF).

-

Ambroxol Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations (typically ranging from 10 µM to 100 µM). Cells are incubated with the ambroxol-containing medium for a specified duration, commonly 4 to 5 days.

GCase Activity Assay (4-Methylumbelliferyl-β-D-glucopyranoside based)

This fluorometric assay measures the enzymatic activity of GCase.

-

Cell Lysis: After ambroxol treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100) and sodium taurocholate.

-

Enzyme Reaction: The cell lysate is incubated with the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in a citrate-phosphate buffer at an acidic pH (typically pH 4.5-5.2) at 37°C. GCase cleaves the substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).

-

Fluorescence Measurement: The reaction is stopped by adding a high pH buffer (e.g., glycine-NaOH, pH 10.4). The fluorescence of the released 4-MU is measured using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~448 nm.

-

Data Analysis: The GCase activity is calculated based on a standard curve of 4-MU and normalized to the total protein concentration of the cell lysate.

Western Blotting for GCase Protein Levels

This technique is used to quantify the amount of GCase protein.

-

Protein Extraction: Cells are lysed, and the total protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for GCase. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal, proportional to the amount of GCase protein, is detected using an imaging system.

-

Analysis: The intensity of the GCase band is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH).

Confocal Microscopy for GCase Localization

This imaging technique visualizes the subcellular localization of GCase.

-

Cell Preparation: Cells are grown on glass coverslips and treated with ambroxol.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow antibody entry.

-

Immunostaining: Cells are incubated with a primary antibody against GCase and a primary antibody against a lysosomal marker protein (e.g., LAMP1).

-

Secondary Antibody Staining: After washing, cells are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies (e.g., anti-mouse IgG Alexa Fluor 488 for GCase and anti-rabbit IgG Alexa Fluor 594 for LAMP1).

-

Imaging: The coverslips are mounted on microscope slides, and the cells are imaged using a confocal microscope.

-

Colocalization Analysis: The images are analyzed to determine the degree of colocalization between the GCase signal and the lysosomal marker signal, indicating the amount of GCase that has successfully trafficked to the lysosome.[5]

Signaling Pathways and Experimental Workflows

Ambroxol's mechanism of action extends beyond simple chaperone activity and involves the modulation of several cellular signaling pathways.

Proposed Mechanism of Ambroxol Action

Ambroxol binds to the misfolded GCase in the endoplasmic reticulum, stabilizing its conformation and preventing its degradation. This allows the GCase-ambroxol complex to traffic through the Golgi apparatus to the lysosomes. In the acidic environment of the lysosome, ambroxol dissociates from GCase, leaving a functional enzyme to degrade accumulated substrates.

Caption: Proposed mechanism of ambroxol as a pharmacological chaperone for GCase.

Implicated Signaling Pathways

Ambroxol has been shown to influence key cellular signaling pathways that may contribute to its therapeutic effects.

-

TFEB-Mediated Lysosomal Biogenesis: Ambroxol can promote the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[8] This leads to an increase in the number and function of lysosomes.

-

Nrf2-Mediated Antioxidant Response: Ambroxol may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes, potentially mitigating oxidative stress associated with Gaucher disease.[3][9]

-

ER Stress and Unfolded Protein Response (UPR) Modulation: By facilitating the proper folding and exit of GCase from the ER, ambroxol can alleviate ER stress and reduce the activation of the unfolded protein response (UPR).[10]

Caption: Signaling pathways potentially modulated by ambroxol in Gaucher disease models.

Experimental Workflow for Assessing Ambroxol Efficacy

The following diagram outlines a typical experimental workflow for evaluating the potential of ambroxol in a cellular model of Gaucher disease.

References

- 1. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. search.lib.asu.edu [search.lib.asu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Ambroxol Hydrochloride for Parkinson's Disease: A Technical Guide to Initial Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol (B1667023) hydrochloride, a mucolytic agent commonly used for respiratory conditions, has emerged as a promising candidate for a disease-modifying therapy for Parkinson's disease (PD).[1][2] This interest stems from its role as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase), which is encoded by the GBA1 gene.[3][4][5] Mutations in the GBA1 gene are the most significant genetic risk factor for Parkinson's disease, and reduced GCase activity is observed in both genetic and sporadic forms of the disease.[6] This technical guide provides an in-depth overview of the initial studies on Ambroxol for Parkinson's disease, focusing on quantitative data, experimental protocols, and key biological pathways.

Mechanism of Action: The GCase Pathway

Ambroxol is believed to exert its therapeutic effect by acting as a molecular chaperone for GCase.[3][4][7] In individuals with GBA1 mutations, the GCase enzyme can be misfolded, leading to its premature degradation and reduced activity within the lysosome. This impairment of the lysosomal pathway is thought to contribute to the accumulation of alpha-synuclein (B15492655), a hallmark of Parkinson's disease.[1][8] Ambroxol binds to the misfolded GCase enzyme, stabilizing its conformation and facilitating its proper trafficking to the lysosome, thereby increasing its activity and promoting the clearance of cellular waste products like alpha-synuclein.[5][7]

Clinical Trials: Quantitative Data Summary

Several clinical trials have investigated the safety, tolerability, and efficacy of Ambroxol in Parkinson's disease patients. The following tables summarize the key quantitative data from these initial studies.

Table 1: Phase 2 Clinical Trial Data

| Study Name | Number of Patients | Dosage | Duration | Key Findings |

| AiM-PD | 17 | 1.26 g/day | 6 months | - Safe and well-tolerated- 35% increase in CSF GCase protein levels[3][9]- 13% increase in CSF alpha-synuclein concentrations[9]- 6.8-point improvement on MDS-UPDRS Part III[3][7] |

| Ambroxol for PDD | 55 (PDD patients) | Low dose: 525 mg/dayHigh dose: 1050 mg/day | 52 weeks | - Safe and well-tolerated- No significant difference in cognitive outcomes compared to placebo[8][10]- Potential benefit in patients with GBA1 mutations[11] |

Table 2: Ongoing Phase 3 Clinical Trial (ASPro-PD)

| Study Name | Target Enrollment | Dosage | Duration | Primary Outcome |

| ASPro-PD | 330 | 1.26 g/day | 2 years | Change in MDS-UPDRS Parts I-III score from baseline[12][13] |

Experimental Protocols

This section details the methodologies for key experiments cited in the initial studies of Ambroxol for Parkinson's disease.

Protocol 1: AiM-PD Clinical Trial Methodology

1. Patient Population:

-

The AiM-PD study enrolled 20 patients diagnosed with Parkinson's disease.[14]

-

The cohort included patients both with and without mutations in the GBA1 gene.[14]

2. Treatment Regimen:

-

This was a single-center, open-label trial.[7]

-

Participants self-administered oral Ambroxol tablets.

-

A dose-escalation protocol was followed over 6 months, reaching a final daily dose of 1.26g.[15]

3. Outcome Measures:

-

Primary: Safety and tolerability of Ambroxol.

-

Secondary:

-

Measurement of Ambroxol levels in cerebrospinal fluid (CSF).

-

Change in GCase activity and protein levels in CSF.

-

Change in alpha-synuclein levels in CSF.

-

Clinical assessments using the Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[7]

-

Protocol 2: Measurement of GCase Activity in Cerebrospinal Fluid

1. Sample Collection and Preparation:

-

CSF is collected via lumbar puncture, typically in the morning after an overnight fast.[16]

-

Samples are centrifuged to remove cellular debris.[16]

-

Aliquots are immediately frozen and stored at -80°C until analysis.[16]

2. Enzyme Assay:

-

A fluorometric assay is commonly used to determine GCase activity.

-

A specific volume of CSF (e.g., 50 μL) is incubated with a substrate solution containing 4-methylumbelliferyl-β-D-glucopyranoside.[5][16]

-

The incubation is carried out at 37°C for a defined period (e.g., 24 hours).[16]

-

The reaction is stopped by adding a high pH buffer (e.g., glycine-NaOH buffer).[16]

3. Data Analysis:

-

The fluorescence of the liberated 4-methylumbelliferone (B1674119) is measured using a fluorimeter (excitation ~360 nm, emission ~446 nm).[16]

-

Enzyme activity is calculated based on the amount of substrate hydrolyzed per unit of time and is typically expressed in nmol/mL/hour or similar units.[16]

Conclusion and Future Directions

Initial studies on Ambroxol hydrochloride for Parkinson's disease have provided encouraging results, demonstrating its safety, ability to cross the blood-brain barrier, and engagement with its target, the GCase enzyme.[3] The observed improvements in motor scores in the AiM-PD trial, although from a small, open-label study, have justified further investigation.[3][9] The ongoing large-scale, placebo-controlled Phase 3 ASPro-PD trial will be crucial in determining the efficacy of Ambroxol as a disease-modifying therapy for Parkinson's disease.[12][17] Future research will also likely focus on identifying patient populations, such as those with specific GBA1 mutations, who may derive the most benefit from this therapeutic approach.[11]

References

- 1. scienceofparkinsons.com [scienceofparkinsons.com]

- 2. zywiebio.com [zywiebio.com]

- 3. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]

- 4. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Association of CSF Glucocerebrosidase Activity With the Risk of Incident Dementia in Patients With Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cureparkinsons.org.uk [cureparkinsons.org.uk]

- 7. neurologylive.com [neurologylive.com]

- 8. Ambroxol as a Treatment for Parkinson Disease Dementia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Ambroxol Results - Cure Parkinson's [cureparkinsons.org.uk]

- 10. Trial Results: Ambroxol Safe in PDD, But No Clear Evidence of Benefit - Lewy Body Dementia Association [lbda.org]

- 11. vjneurology.com [vjneurology.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. ISRCTN [isrctn.com]

- 14. hra.nhs.uk [hra.nhs.uk]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Cerebrospinal Fluid Lysosomal Enzymes and Alpha-Synuclein in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phase 3 trial of ambroxol is underway | Parkinson's UK [parkinsons.org.uk]

Ambroxol Hydrochloride and its Interaction with Lysosomal Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, has garnered significant scientific attention for its role as a pharmacological chaperone, particularly in the context of lysosomal dysfunction. This technical guide provides an in-depth examination of the molecular interactions between ambroxol hydrochloride and lysosomal enzymes, with a primary focus on its effects on β-glucocerebrosidase (GCase). We will explore its mechanism of action, its impact on lysosomal function and related signaling pathways, and its therapeutic potential in lysosomal storage disorders such as Gaucher disease and GBA-associated Parkinson's disease. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

Introduction: The Lysosome and Glucocerebrosidase

The lysosome is a critical cellular organelle responsible for the degradation of a wide range of macromolecules, playing a central role in cellular clearance and homeostasis.[1] Lysosomal dysfunction is implicated in a variety of human diseases, including lysosomal storage disorders (LSDs) and neurodegenerative conditions.[1]